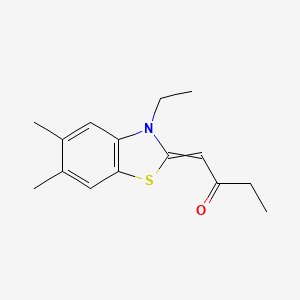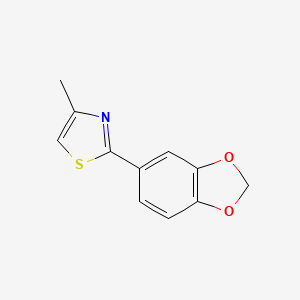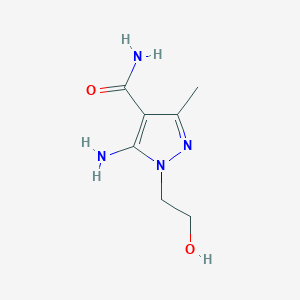![molecular formula C11H8NO+ B14744159 [1,3]Oxazolo[2,3-a]isoquinolin-4-ium CAS No. 234-85-5](/img/structure/B14744159.png)
[1,3]Oxazolo[2,3-a]isoquinolin-4-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Oxazolo[2,3-a]isoquinolin-4-ium is a heterocyclic compound that features a fused ring system containing both oxazole and isoquinoline moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a structural motif in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazolo[2,3-a]isoquinolin-4-ium typically involves the cyclodehydration of appropriate precursors. One common method includes the reaction of isoquinoline derivatives with oxazole-forming reagents under acidic conditions . For example, the reaction of 2-aminobenzyl alcohol with glyoxylic acid in the presence of a dehydrating agent can yield the desired oxazole ring fused to the isoquinoline structure .
Industrial Production Methods
large-scale synthesis would typically involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
[1,3]Oxazolo[2,3-a]isoquinolin-4-ium can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoloquinoline N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of [1,3]Oxazolo[2,3-a]isoquinolin-4-ium involves its interaction with specific molecular targets. For instance, as an inhibitor of human carboxylesterase 2, it binds to the active site of the enzyme, preventing the hydrolysis of ester-bearing drugs . This inhibition can enhance the efficacy of certain prodrugs by prolonging their active forms in the body .
Comparison with Similar Compounds
Similar Compounds
[1,3]Oxazolo[3,2-a]quinoline: Another heterocyclic compound with a similar fused ring system but different ring fusion pattern.
Thiazolo[2,3-a]isoquinoline: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
[1,3]Oxazolo[2,3-a]isoquinolin-4-ium is unique due to its specific ring fusion and the presence of both oxazole and isoquinoline moieties. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in drug design and other scientific research .
Properties
CAS No. |
234-85-5 |
|---|---|
Molecular Formula |
C11H8NO+ |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
[1,3]oxazolo[2,3-a]isoquinolin-4-ium |
InChI |
InChI=1S/C11H8NO/c1-2-4-10-9(3-1)5-6-12-7-8-13-11(10)12/h1-8H/q+1 |
InChI Key |
NOXFSSJOOATHOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[N+]3=C2OC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


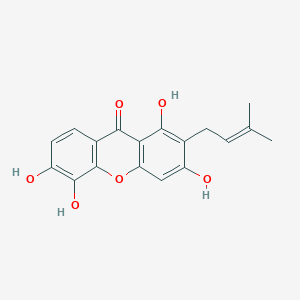
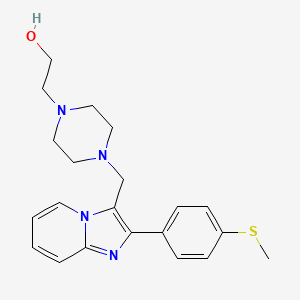



![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)
![1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14744121.png)
![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)

![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)

